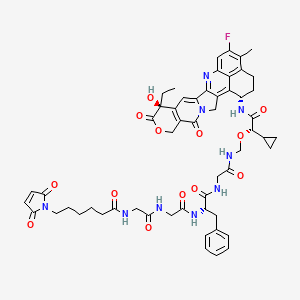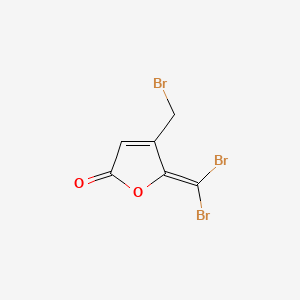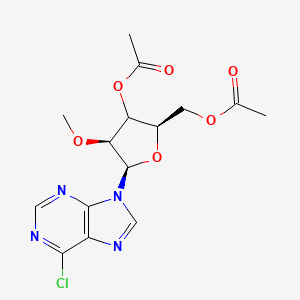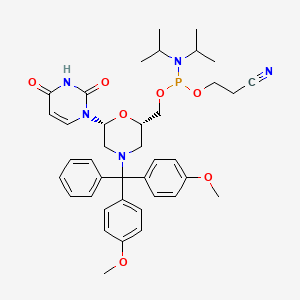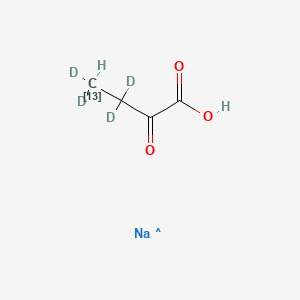
Sodium 2-oxobutanoate-13C,d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-oxobutanoate-13C,d4 is a compound that is labeled with stable isotopes of carbon-13 and deuterium. It is a derivative of Sodium 2-oxobutanoate, where specific hydrogen atoms are replaced with deuterium and a carbon atom is replaced with carbon-13. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-oxobutanoate-13C,d4 involves the incorporation of stable isotopes into the parent compound, Sodium 2-oxobutanoate. The process typically includes the use of deuterated reagents and carbon-13 labeled precursors. The reaction conditions are carefully controlled to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their purity. The production is carried out under strict quality control to meet the standards required for scientific research .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-oxobutanoate-13C,d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted salts, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
Sodium 2-oxobutanoate-13C,d4 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mecanismo De Acción
The mechanism of action of Sodium 2-oxobutanoate-13C,d4 involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the compound’s transformation and interactions within the system. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with the compound during its metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Sodium 2-oxobutanoate
- Sodium 3-methyl-2-oxobutanoate
- Sodium 2-oxopentanoate
Uniqueness
Sodium 2-oxobutanoate-13C,d4 is unique due to its labeled isotopes, which provide valuable information in research applications. The incorporation of deuterium and carbon-13 allows for precise tracking and quantitation in various studies, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C4H6NaO3 |
|---|---|
Peso molecular |
130.10 g/mol |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1D2,2D2; |
Clave InChI |
XLTHMCKKCRLNGQ-FSDPBAKOSA-N |
SMILES isomérico |
[2H][13CH]([2H])C([2H])([2H])C(=O)C(=O)O.[Na] |
SMILES canónico |
CCC(=O)C(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


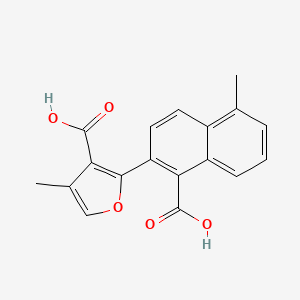
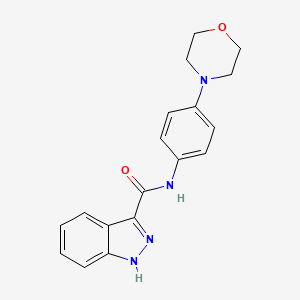
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
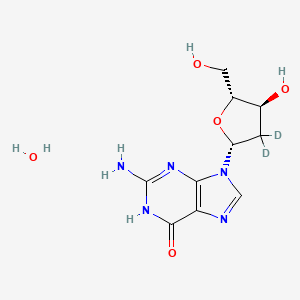
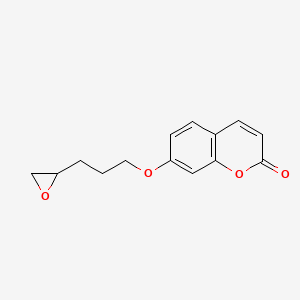
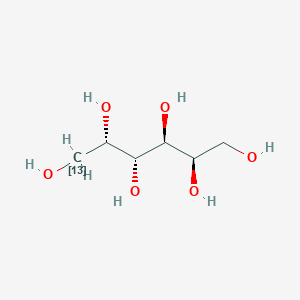
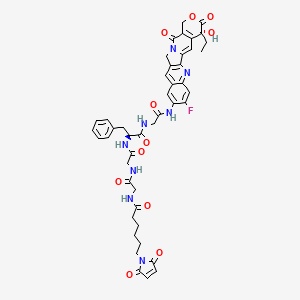
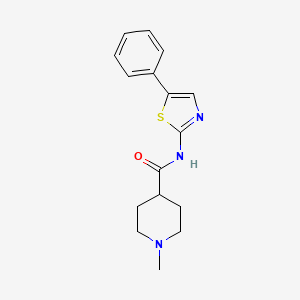
![(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
